molecular formula C14H12INO2 B11958345 4-{[(4-Iodophenyl)imino]methyl}-2-methoxyphenol

4-{[(4-Iodophenyl)imino]methyl}-2-methoxyphenol

Cat. No.: B11958345
M. Wt: 353.15 g/mol
InChI Key: BDUZFRIHHIEADR-UHFFFAOYSA-N
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Description

4-{[(4-Iodophenyl)imino]methyl}-2-methoxyphenol is a chemical compound with the molecular formula C14H12INO2 and a molecular weight of 353.16 g/mol This compound is known for its unique structure, which includes an iodine atom attached to a phenyl ring, an imine group, and a methoxyphenol moiety

Preparation Methods

The synthesis of 4-{[(4-Iodophenyl)imino]methyl}-2-methoxyphenol typically involves the reaction of 4-hydroxybenzaldehyde with 4-iodoaniline in the presence of a suitable solvent such as ethanol . The reaction is carried out under reflux conditions for several hours to form the Schiff base, which is then recrystallized from ethanol to obtain the pure product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

4-{[(4-Iodophenyl)imino]methyl}-2-methoxyphenol undergoes various chemical reactions, including:

Scientific Research Applications

4-{[(4-Iodophenyl)imino]methyl}-2-methoxyphenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-{[(4-Iodophenyl)imino]methyl}-2-methoxyphenol involves its ability to form stable complexes with metal ions and interact with biological molecules. The imine group can coordinate with metal ions, while the phenolic hydroxyl group can participate in hydrogen bonding and other interactions. These properties make it a versatile compound in various chemical and biological processes .

Comparison with Similar Compounds

Similar compounds to 4-{[(4-Iodophenyl)imino]methyl}-2-methoxyphenol include:

Properties

Molecular Formula

C14H12INO2

Molecular Weight

353.15 g/mol

IUPAC Name

4-[(4-iodophenyl)iminomethyl]-2-methoxyphenol

InChI

InChI=1S/C14H12INO2/c1-18-14-8-10(2-7-13(14)17)9-16-12-5-3-11(15)4-6-12/h2-9,17H,1H3

InChI Key

BDUZFRIHHIEADR-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)C=NC2=CC=C(C=C2)I)O

Origin of Product

United States

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